Tetraethylenepentamine

Description

Overview of Polyamine Compounds in Contemporary Chemistry

Polyamines are organic compounds that feature two or more amino groups. wikipedia.org These compounds can be naturally occurring or synthetic. wikipedia.org Polyamines play a crucial role in supramolecular chemistry due to their unique cavity structures, which allows them to form complexes with various molecules. royalsocietypublishing.org This characteristic makes them valuable in a wide range of applications, including industrial production, environmental protection, and clinical diagnostics. royalsocietypublishing.org The basic nature of their amine groups allows them to interact with other molecules through hydrogen bonding and form complexes with metals. ontosight.ai

Historical Context and Evolution of Research on Tetraethylenepentamine (B85490)

Historically, research and production of ethyleneamines like TEPA have been driven by their industrial utility. As of 1998, the combined U.S. production of TEPA and other higher molecular weight ethyleneamines was substantial, indicating their established role in chemical manufacturing. oecd.org One of the longstanding applications of TEPA is as a curing agent for epoxy resins. wikipedia.org Over time, research has expanded to explore its properties as a chelating agent, particularly its ability to bind with metal ions like copper. oecd.orgncats.io This has led to investigations into its use in various biological and industrial processes. More recent research has focused on modifying TEPA to enhance its performance in specific applications, such as carbon capture and the synthesis of novel materials. acs.orgacs.org

Significance of TEPA in Modern Chemical Synthesis and Applications

TEPA is a versatile chemical intermediate with a broad range of applications in modern industry. atamanchemicals.comjebchemicals.com Its primary use is as a hardener or curing agent for epoxy resins. wikipedia.orgoenchemicalsgmbh.com It is also a key component in the production of lube oil and fuel additives, asphalt (B605645) additives, corrosion inhibitors, and surfactants. atamanchemicals.comaminat.com.sa In coordination chemistry, TEPA acts as a pentadentate ligand, meaning it can bind to a central metal atom at five points. atamanchemicals.com This property is leveraged in its use as a chelating agent. oecd.orgncats.io Furthermore, TEPA is utilized in the synthesis of polyamide resins, textile additives, and as a mineral processing aid. atamanchemicals.comspecialchem.com

Scope and Objectives of Current TEPA Research

Current research on TEPA is focused on several key areas, including enhancing its properties for existing applications and exploring new uses. A significant area of investigation is its application in carbon dioxide (CO2) capture technologies. acs.orgbohrium.com Researchers are developing TEPA-functionalized adsorbents to efficiently capture CO2 from flue gases and other sources. acs.orgresearchgate.net Studies are also exploring the modification of TEPA to improve the CO2 adsorption and desorption efficiency of solid sorbents. acs.org Another active research front is the synthesis of novel TEPA derivatives and complexes for applications such as corrosion inhibition and as catalysts. jebchemicals.comnih.gov There is also a focus on developing more sustainable and efficient manufacturing processes for TEPA to reduce its environmental impact. archivemarketresearch.com

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H23N5 |

| Molar Mass | 189.30 g/mol |

| Appearance | Yellow, viscous, hygroscopic liquid |

| Boiling Point | 341.5 °C |

| Melting Point | -30.0 °C |

| Flash Point | 163 °C |

| Density | 0.998 g/mL at 25 °C |

| Water Solubility | Miscible |

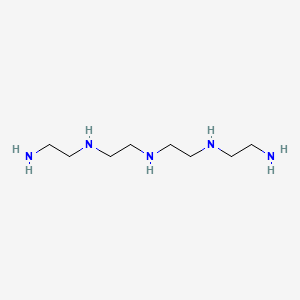

Structure

3D Structure

Properties

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23N5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h11-13H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGUFWYHJQFNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCNCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23N5, Array | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026108 | |

| Record name | Tetraethylenepentamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethylenepentamine appears as a viscous liquid. Slightly less dense than water. Vapors heavier than air. Corrosive to the eyes, skin, mouth, throat and stomach. Vapors irritate the eyes and corrosive to the upper respiratory tract. Vapors may irritate the eyes. Flash point 325 °F., Liquid, Yellow viscous, hygroscopic liquid; [HSDB], COLOURLESS-TO-YELLOW HYGROSCOPIC VISCOUS LIQUID. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylenepentamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

644 °F at 760 mmHg (NTP, 1992), 340.30 °C @ 760 MM HG, 320 - 340 °C | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

325 °F (NTP, 1992), 163 °C, 325 °F (163 °C) (OPEN CUP), 163 °C o.c. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylenepentamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), SOL IN MOST ORGANIC SOLVENTS & WATER, Solubility in water: miscible | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.998 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9980 @ 20 °C/20 °C, Bulk density 8.3 lb/gal, Relative density (water = 1): 0.99 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.53 (AIR= 1), Relative vapor density (air = 1): 6.5 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0000008 [mmHg], Vapor pressure= <1 Torr @ 20 °C, Vapor pressure: > 0.01 mm Hg @ 20 °C, 8.0X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.3 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylenepentamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

VISCOUS, HYGROSCOPIC LIQUID, Yellow liquid | |

CAS No. |

112-57-2, 26913-06-4, 27233-92-7 | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylenepentamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylenepentamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylenepentamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9-triazaundecamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly[imino(1,2-ethanediyl)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZD1C9KQ28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenol-formaldehyde, cross-linked, tetraethylenepentamine activated | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032465 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-40 °F (NTP, 1992), FP: -30 °C, -46 - -30 °C | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4594 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAETHYLENEPENTAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Reaction Pathways of Tetraethylenepentamine

Established Synthesis Routes for TEPA Production

The established routes for TEPA production are primarily twofold. One is a targeted synthesis involving the hydrogenation of aminonitriles, and the other involves its separation from a mixture of ethylene (B1197577) amines produced from commodity chemicals.

A significant and more direct method for producing TEPA is through the catalytic hydrogenation of aminonitrile precursors. This process involves the chemical reduction of a nitrile group to an amine.

The synthesis of TEPA can be achieved through the hydrogenation of Diethylenetriaminediacetonitrile (DETDN) google.comgoogle.com. This process directly converts DETDN into TEPA by reacting it with hydrogen google.com. The reaction essentially transforms the two nitrile groups on the DETDN molecule into primary amine groups, completing the pentamine structure of TEPA. This method is advantageous as it can be tailored to produce TEPA as the main product, offering higher selectivity compared to traditional ethylene amine synthesis mixtures google.com.

Catalysts are crucial for the hydrogenation of DETDN to proceed efficiently. The reaction typically employs catalysts containing one or more elements from transition group 8 of the periodic table, which includes iron, cobalt, nickel, ruthenium, rhodium, and palladium google.com. Cobalt and nickel are particularly preferred active metals google.com.

To maximize the yield and selectivity of TEPA from the hydrogenation of DETDN, reaction conditions must be carefully controlled. Key parameters include temperature, pressure, and the choice of solvent. The optimization of these factors is essential for driving the reaction towards the desired product while minimizing the formation of unwanted by-products.

The hydrogenation is preferably carried out within a specific range of temperatures and pressures. Research indicates that optimal temperatures are typically between 80°C and 140°C, with pressures ranging from 40 to 160 bar google.com. The selection of an appropriate solvent is also important, with tetrahydrofuran (B95107) (THF) and methanol (B129727) being preferred options google.com. The presence of ammonia (B1221849) may also be used in the process to influence the reaction pathway google.com.

Below is a table summarizing the optimized reaction conditions for TEPA synthesis via DETDN hydrogenation.

| Parameter | Preferred Range | Solvent Options | Notes |

| Temperature | 80 - 140 °C | Tetrahydrofuran (THF) | The presence of ammonia can be used to further control the reaction. |

| Pressure | 40 - 160 bar | Methanol | Conditions are selected to maximize yield and selectivity towards TEPA. |

TEPA is also produced as a component within a mixture of ethylene amines through large-scale industrial processes that are not specifically designed for TEPA as the primary output. In these routes, TEPA is considered a higher ethylene amine, formed alongside other linear, cyclic, and branched amines.

The two most common industrial methods for producing ethylene amines are the Ethylene Dichloride (EDC) process and the reductive amination of Monoethanolamine (MEA) google.comepo.orggoogle.comgoogleapis.com.

In the EDC route, 1,2-dichloroethane (B1671644) is reacted with ammonia at elevated temperature and pressure epo.orggoogle.com. This reaction produces the hydrochlorides of a mixture of ethylene amines, which are then neutralized with a base like sodium hydroxide (B78521) to yield the free amines and salt google.com. This process generates a wide array of ethylene amines, including Ethylenediamine (B42938) (EDA), Diethylenetriamine (B155796) (DETA), Triethylenetetramine (B94423) (TETA), and TEPA google.comgoogleapis.com. However, the EDC process has low selectivity towards specific higher amines and produces a significant amount of sodium chloride as a waste product epo.org.

The reductive amination of MEA involves reacting monoethanolamine with ammonia in the presence of a hydrogenation/dehydrogenation catalyst google.comepo.org. This process also yields a complex mixture of ethylene and ethanolamines, including EDA, DETA, Piperazine (PIP), Aminoethylethanolamine (AEEA), TETA, and TEPA google.comepo.org. While effective for producing lighter ethylene amines like EDA and DETA, this route is generally complex and not efficient for producing high yields of higher amines like TEPA google.comepo.org.

By-product Formation in Ethylene Amine Synthesis

Challenges in Selectivity Control for Higher Ethylene Amines

The industrial production of higher ethylene amines, including tetraethylenepentamine (B85490) (TEPA), is primarily accomplished through two main routes: the ethylene dichloride (EDC) route and the reductive amination of monoethanolamine (MEA). A significant challenge in both methodologies is the lack of selectivity, which results in the formation of a complex mixture of linear, branched, and cyclic amine products.

In the EDC route, ethylene dichloride is reacted with ammonia. This process inherently produces a distribution of ethylene amines, and controlling the reaction to favor a specific higher amine like TEPA is difficult. The reaction proceeds in a stepwise manner, but side reactions and the similar reactivity of the amine intermediates lead to a broad product spectrum. Disadvantages of this process include the formation of significant amounts of by-products and the generation of corrosive hydrochloric acid and salt waste.

The reductive amination of MEA involves reacting monoethanolamine with ammonia in the presence of a catalyst. While this method can produce various ethylene amines, it is also plagued by a lack of selectivity. A number of side reactions, including transamination, lead to a complex mixture of both ethylene and ethanolamines. The output is often dominated by lower-order products like ethylenediamine (EDA) and diethylenetriamine (DETA), making it an inefficient route for producing high yields of TEPA. The reaction can also generate cyclic by-products such as piperazines. Consequently, achieving a high yield of linear TEPA is challenging, and the synthesis often results in only a partial conversion with a wide array of co-products that require extensive purification.

Spectroscopic and Chromatographic Characterization of Synthesized TEPA Compounds

The structural integrity and purity of TEPA and its derivatives are confirmed through a suite of advanced analytical techniques.

Analytical Techniques for Structural Elucidation (e.g., NMR, FTIR, Mass Spectrometry)

Structural elucidation, the process of determining the chemical structure of a compound, relies on various spectroscopic methods. taylorandfrancis.com For TEPA and its compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools. taylorandfrancis.comsemanticscholar.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. In the analysis of TEPA-related compounds, specific vibrational bands confirm its structure and its interactions in composites. For instance, the FTIR spectrum of a TEPA-modified activated carbon composite showed characteristic bands for –NH₂ and –OH stretching (3441 cm⁻¹), C-H stretching (2925 and 2850 cm⁻¹), and C-N stretching (1110 cm⁻¹), confirming the successful incorporation of TEPA. mdpi.com

Interactive Table: Characteristic FTIR Absorption Bands for a TEPA-Modified Compound mdpi.com

| Wavenumber (cm⁻¹) | Assignment |

| 3441 | –OH and –NH₂ stretch |

| 2925 / 2850 | –CH asymmetric and symmetric stretch |

| 1681 | –NH₂ bend or aromatic C=C stretch |

| 1654 | -NHCO- amide band |

| 1477 | –NH bend |

| 1110 | C-N stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the magnetic properties of atomic nuclei, which is crucial for determining the precise arrangement of atoms in a molecule. semanticscholar.org ¹H NMR and ¹³C NMR are the primary techniques used. semanticscholar.org For example, in the synthesis of Sodium this compound Heptaacetate from TEPA, the disappearance of signals corresponding to the amino groups of TEPA and the appearance of new single peaks at 2.76 ppm and 3.22 ppm in the ¹H-NMR spectrum indicated that the amino groups had fully reacted. researchgate.net

Mass Spectrometry (MS): MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. semanticscholar.org It is used to determine the molecular weight and elemental composition of a compound. For TEPA, the protonated molecule [M+H]⁺ is observed at an m/z of approximately 190.2. researchgate.net High-resolution mass spectrometry can provide the exact molecular formula. nih.gov The fragmentation pattern observed in tandem MS/MS experiments offers further clues to the compound's structure. nih.govmassbank.eu

Interactive Table: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₂₃N₅ | nist.gov |

| Molecular Weight | 189.3017 g/mol | nist.gov |

| Precursor M/z ([M+H]⁺) | 190.2026 | massbank.eu |

| Common Fragments (m/z) | 44.0495, 70.0651, 87.0917 | massbank.eu |

Chromatographic Methods for Purity and Isomer Analysis (e.g., HPLC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. mdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) is a powerful tool widely used for the purity and isomer analysis of chemical compounds, including polyfunctional amines like TEPA. energetic-materials.org.cnresearchgate.net

HPLC offers high sensitivity and reproducibility for determining the purity of a substance and quantifying any impurities. energetic-materials.org.cn For the analysis of TEPA, a reversed-phase HPLC method can be employed. nih.gov An analytical method for TEPA might use an ion-pair HPLC approach on a reversed-phase column (e.g., ODS) with a mobile phase consisting of an acetonitrile/water mixture containing a specific salt like sodium 1-pentanesulfonate at a controlled pH. nih.gov Detection can be performed using UV or fluorescence spectrometry after derivatization. nih.gov The validation of such an HPLC method involves establishing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is accurate and reliable for its intended purpose. nih.gov Commercial TEPA is often a mixture of linear, branched, and cyclic isomers, and HPLC is a key technique for separating and quantifying these different components. monsonco.com

Coordination Chemistry and Metal Complexation of Tetraethylenepentamine

TEPA as a Polydentate Ligand in Transition Metal Chemistry

Polydentate ligands, like TEPA, are crucial in modern chemistry for their ability to form stable transition metal complexes with applications in catalysis and materials science. numberanalytics.com These ligands bind to a central metal ion through multiple donor atoms. numberanalytics.com The number of these binding sites is referred to as denticity. libretexts.org

TEPA is classified as a pentadentate ligand, meaning it has five donor sites that can coordinate with a metal ion. atamanchemicals.comwikipedia.orgatamanchemicals.com This multidentate nature allows it to act like a "claw," firmly binding to a metal center. libretexts.org The structure of TEPA, with its chain of ethylene (B1197577) groups linking five amine nitrogens, provides significant flexibility. This allows the ligand to adapt its conformation to suit the preferred coordination geometry of different metal ions. The nitrogen atoms in the TEPA molecule act as Lewis bases, donating their lone pair of electrons to the metal ion, which acts as a Lewis acid. This interaction leads to the formation of a coordination complex.

The coordination of TEPA to a metal can occur in various geometries, largely dictated by the electronic configuration and size of the metal ion. Common coordination geometries for transition metals include octahedral, square planar, and trigonal bipyramidal. The flexible backbone of TEPA allows it to wrap around the metal ion, satisfying its coordination requirements and leading to the formation of multiple chelate rings. This chelate effect, where a multidentate ligand forms more stable complexes than an equivalent number of monodentate ligands, is a key feature of TEPA's coordination chemistry.

The stability of a metal complex in solution is quantified by its stability constant (K), also known as the formation constant. researchgate.net A higher stability constant indicates a stronger interaction between the metal ion and the ligand, and thus a more stable complex. researchgate.netyoutube.com The stability of metal-TEPA complexes is influenced by several factors, including the nature of the metal ion and the ligand, as well as the chelate effect. researchgate.net

TEPA is known to form highly stable complexes with various transition metal ions such as Mn²⁺, Cu²⁺, Cr³⁺, Co²⁺, and Ni²⁺. researchgate.net The thermodynamic stability of these complexes is a result of both enthalpic and entropic contributions. The formation of multiple chelate rings upon TEPA binding leads to a significant increase in entropy, which is a major driving force for complex formation. The enthalpy change is also generally favorable due to the formation of strong metal-nitrogen bonds. ajol.info

The stability constants for metal complexes are often expressed as their logarithm (log K). For instance, the stability constant (log Kf) for the Cu(II)-TEPA complex is reported to be 22.8 at 25 °C. nih.govacs.org This high value indicates a very strong and stable complex. It is noteworthy that the stability of TEPA complexes is significantly higher than that of complexes with ligands having fewer donor atoms. For example, the stability constants of transition metal complexes with TEPA are several orders of magnitude higher than those with amino acids like glutamine, glutamic acid, and aspartic acid. researchgate.net

Table 1: Stability Constants of Metal Complexes with Various Ligands

| Metal Ion | Ligand | Log K | Temperature (°C) | Ionic Strength (M) |

| Cu(II) | TEPA | 22.8 | 25 | Not Specified |

| Cu(II) | EDTA | 18.8 | 25 | 1 |

| Various | Amino Acids | Significantly lower than TEPA | Not Specified | Not Specified |

This table provides a comparative view of the stability of metal complexes, highlighting the high stability of the Cu(II)-TEPA complex.

The thermodynamic parameters for the adsorption of metal ions like Cu²⁺, Ni²⁺, and Cd²⁺ onto TEPA-modified materials indicate that the process is generally endothermic and spontaneous. ajol.info This suggests that the formation of metal-TEPA complexes is favored under many conditions.

Formation and Characterization of Specific Metal-TEPA Complexes

The ability of TEPA to form stable complexes is particularly pronounced with copper(II) ions. The interaction between TEPA and Cu(II) has been extensively studied due to its relevance in various applications, including environmental remediation and biological systems.

TEPA is a potent chelating agent for copper(II) ions, forming a 1:1 complex. researchgate.net This strong binding affinity is utilized in various contexts to control the concentration of free copper ions. atamanchemicals.com

The high stability of the Cu(II)-TEPA complex is attributed to the pentadentate nature of the TEPA ligand, which allows for the formation of a highly stable coordination sphere around the copper ion. The five nitrogen donor atoms of TEPA coordinate to the Cu(II) center, leading to a complex with a high formation constant. nih.govacs.org This strong chelation effectively sequesters copper ions from their surroundings. atamanchemicals.comresearchgate.net The formation of the Cu(II)-TEPA complex is often visibly indicated by a distinct color change, typically to a strong blue color. nih.govacs.org

The structure of the Cu(II)-TEPA complex can be influenced by the presence of other coordinating species. For example, in the presence of nitrite (B80452) ions, a [Cu(II)(tepa)(ONO)]⁺ complex can form, where the nitrite ion coordinates to the copper center. rsc.org

The formation of metal complexes, including those with TEPA, is often pH-dependent. nih.gov The protonation state of the amine groups in TEPA is influenced by the pH of the solution. At low pH values, the amine groups are protonated (in the form of -NH₃⁺), which can compete with the metal ion for coordination sites and hinder complex formation. researchgate.net As the pH increases, the amine groups are deprotonated, making the nitrogen lone pairs more available for coordination with the metal ion, thus favoring complex formation.

For Cu(II)-TEPA complexes, studies have shown that the complex is stable over a wide pH range. For instance, a Cu(II) ion-sensing material utilizing TEPA showed a strong interaction with Cu(II) ions at a pH of 5.9. researchgate.net However, at a pH below 4, the uptake of copper ions decreased, likely due to the protonation of the TEPA active sites. researchgate.net In other systems, the Cu(II)-TEPA complex has been shown to be effective in removing copper ions from solutions with pH values ranging from 5 to 10. researchgate.net The optimal pH for complex formation can vary depending on the specific conditions and the presence of other competing ions. nih.gov

Nickel(II)-TEPA Complexes

TEPA forms robust complexes with Nickel(II) ions. The nature of these complexes in aqueous solutions is highly dependent on the environmental conditions, particularly the pH.

Influence of pH on Ni(II)-TEPA Complex Species

The speciation of Nickel(II)-TEPA complexes in an aqueous solution is significantly influenced by pH due to the polyamine nature of the TEPA ligand, which can undergo protonation. Potentiometric studies have been conducted to determine the formation constants of the different complex ions present in solution. researchgate.net In acidic conditions, the amine groups of TEPA are protonated. As the pH increases, these groups deprotonate, affecting how the ligand coordinates with the Ni(II) ion.

Research has identified the presence of two primary complex ions: the protonated complex, [NiH(TEPA)]³⁺, and the fully chelated complex, [Ni(TEPA)]²⁺. researchgate.net The protonated species is more prevalent at lower pH values, while the [Ni(TEPA)]²⁺ complex becomes the dominant species as the solution becomes more alkaline. The stability of these complexes has been quantified by their formation constants. researchgate.net

Table 1: Formation Constants of Ni(II)-TEPA Complex Ions

| Complex Ion | Log K (at 25°C) |

|---|---|

| [NiH(TEPA)]³⁺ | 12.6 ± 0.1 researchgate.net |

Cobalt(III)-TEPA Complexes

The coordination of TEPA with Cobalt(III) results in stable, kinetically inert complexes. The study of these complexes provides insight into the reaction mechanisms of hexacoordinate cobalt systems.

Kinetics of Hydrolysis of Chlorotetraethylenepentaminecobalt(III) Cations

The kinetics of the hydrolysis of the α- and β-isomers of the chlorotetraethylenepentaminecobalt(III) cation, [Co(TEPA)Cl]²⁺, have been investigated to understand their stability and reaction pathways. researchgate.net These studies were typically conducted in aqueous perchloric acid solutions in the dark to prevent photochemical reactions. researchgate.net The progress of the hydrolysis reaction, where the chloride ligand is replaced by a water molecule, was monitored using spectrophotometry and by measuring the release of chloride ions. researchgate.net The research focused on establishing the rate laws and determining the activation parameters for the hydrolysis of both isomers.

Adsorption Mechanisms of Metal Ions by TEPA-Functionalized Materials

The strong chelating ability of TEPA is harnessed by grafting it onto various substrate materials, creating powerful adsorbents for the removal of heavy metal ions from aqueous solutions. The amine groups of TEPA act as active binding sites for metal cations.

Adsorption of Pb(II), Cu(II), Cd(II), and Co(II) by TEPA-MIL-101(Cr)

The metal-organic framework (MOF) MIL-101(Cr) can be functionalized with TEPA to significantly enhance its capacity for adsorbing divalent metal ions. The resulting material, TEPA-MIL-101(Cr), shows high efficiency in removing toxic heavy metals from water. Optimal adsorption conditions have been identified at a pH of 6.5 with a contact time of one hour. researchgate.net The functionalized material demonstrates a removal efficiency of over 95% for the targeted metal ions. researchgate.net The adsorption process is well-described by both the Langmuir and Freundlich isotherm models, which suggests a favorable physical adsorption mechanism. researchgate.net

Table 2: Adsorption Capacities of TEPA-MIL-101(Cr) for Various Metal Ions

| Metal Ion | Chemical Symbol | Adsorption Capacity (mg/g) |

|---|---|---|

| Lead(II) | Pb(II) | 227.5 researchgate.net |

| Copper(II) | Cu(II) | 217.7 researchgate.net |

| Cadmium(II) | Cd(II) | 221.4 researchgate.net |

Adsorption of Pb(II) by TEPA-Grafted Amino Terephthalic Acid-Modified Activated Carbon

A novel composite adsorbent has been synthesized by incorporating TEPA into amino terephthalic acid-modified activated carbon (TEPA@ATA@AC) for the efficient removal of Lead(II) ions. researchgate.net This material exhibits a superior performance with a high removal efficiency of 97.65% under optimized conditions. researchgate.net The adsorption kinetics show strong agreement with both pseudo-first-order and pseudo-second-order models, which indicates that the uptake of Pb(II) involves physisorption along with a degree of limited chemisorption. researchgate.net The isotherm data conform well to the Langmuir model, pointing to a monolayer adsorption process on a homogeneous surface. researchgate.net

Table 3: Research Findings on Pb(II) Adsorption by TEPA@ATA@AC

| Parameter | Finding |

|---|---|

| Maximum Removal Efficiency | 97.65% researchgate.net |

| Optimal pH | 6.5 researchgate.net |

| Equilibrium Time | 300 minutes researchgate.net |

| Optimal Temperature | 298 K researchgate.net |

| Maximum Monolayer Adsorption Capacity (Langmuir) | 432.8 mg/g researchgate.net |

| Adsorption Kinetics Model | Pseudo-first-order and Pseudo-second-order researchgate.net |

| Adsorption Isotherm Model | Langmuir researchgate.net |

Advanced Applications of Tetraethylenepentamine in Chemical Engineering and Materials Science

Carbon Dioxide Capture Technologies Utilizing TEPA

The unique molecular structure of TEPA, featuring multiple amino groups, allows for effective chemical adsorption of CO2. This has led to its extensive use in formulating both liquid solvents and solid sorbents for CO2 capture systems. The focus of recent research has been on developing TEPA-based solid sorbents, which offer advantages over traditional liquid amine scrubbing processes, such as lower energy requirements for regeneration and reduced corrosion issues.

Solid adsorbents for CO2 capture are commonly created by impregnating porous support materials with polyamines like TEPA. The high concentration of amine sites in TEPA provides a significant capacity for CO2 capture. The performance of these solid sorbents is influenced by several factors, including the choice of support material, the method of amine functionalization, and the operating conditions of the capture process.

Porous silica is a frequently used support material for TEPA due to its high surface area, tunable pore structure, and thermal stability. The process of creating these adsorbents typically involves the incipient wetness impregnation of TEPA onto the silica support. The resulting TEPA/SiO2 sorbents have demonstrated notable CO2 adsorption capacities. For instance, studies have shown that doping TEPA/SiO2 sorbents with alkanolamines, such as diethanolamine, can significantly improve CO2 adsorption performance, with one study reporting a maximum capacity of 4.14 mmol/g for a sorbent loaded with 30% TEPA and 30% diethanolamine. acs.org The interaction between the hydroxyl groups of the alkanolamines and the amino groups of TEPA is believed to enhance the dispersion of TEPA on the silica surface, leading to improved performance. acs.org

Mesocellular silica foam (MCF) is a type of silica support characterized by large, interconnected pores, which makes it an excellent candidate for impregnation with bulky amine molecules like TEPA. acs.orgacs.org The large pore volume of MCF allows for high loadings of TEPA, which in turn leads to high CO2 adsorption capacities. acs.orgacs.org Research has shown a direct correlation between the pore volume of the MCF support and the CO2 capture performance of the resulting sorbent. acs.orgacs.org Larger pore volumes can accommodate more TEPA while leaving sufficient unoccupied space to reduce mass transfer limitations for CO2 molecules. acs.orgacs.orgresearchgate.net One study found that an MCF material with the largest pore volume (2.04 cm³/g) exhibited a CO2 uptake of 4.34 mmol/g with a 70 wt % TEPA loading. acs.orgacs.orgresearchgate.net These TEPA-functionalized MCFs have also demonstrated good regenerability through temperature swing adsorption, making them promising materials for CO2 capture applications. acs.orgacs.orgresearchgate.net

| MCF Pore Volume (cm³/g) | TEPA Loading (wt %) | CO2 Adsorption Capacity (mmol/g) | Test Conditions |

|---|---|---|---|

| 2.04 | 70 | 4.34 | 10.0% (v/v) CO2 in N2 at 75 °C (Fixed-bed reactor) |

| 2.04 | 70 | 4.57 | 10.0% (v/v) CO2 in N2 at 75 °C (TGA) |

| Sorbent Composition | CO2 Adsorption Capacity (mmol/g) | Heat of Adsorption (kJ/mol) | Test Conditions |

|---|---|---|---|

| 70 wt% TEPA on MSU-F | - | 104 | 40 °C and 100 kPa |

| 40 wt% TEPA + 30 wt% DEA on MSU-F | 5.91 | 80 | 50 °C and 100 kPa |

| 70 wt% DEA on MSU-F | - | 68 | 40 °C and 100 kPa |

A significant challenge for TEPA-based adsorbents is their thermal stability, as the high temperatures required for desorption in a temperature swing adsorption (TSA) process can lead to amine degradation. korea.ac.kracs.orgresearchgate.net To address this, researchers have developed methods to enhance the thermal stability of TEPA. One effective strategy is the functionalization of TEPA with 1,2-epoxybutane (EB). korea.ac.kracs.orgresearchgate.net This modification converts some of the primary and secondary amines in TEPA to tertiary amines, which can impact the CO2 sorption capacity but significantly improves thermal stability. korea.ac.kracs.orgresearchgate.net A TEPA/SiO2 sorbent functionalized with EB (at a TEPA/EB molar ratio of 1:3) demonstrated excellent long-term stability over 10 consecutive adsorption/desorption cycles, maintaining a CO2 swing capacity of 2.0 mmol CO2/g. korea.ac.kracs.orgresearchgate.net This enhanced stability is crucial for the practical application of these adsorbents in industrial CO2 capture processes.

The amount of TEPA loaded onto the support material and the physical structure of the adsorbent are critical parameters that determine the final CO2 adsorption capacity. Generally, increasing the TEPA loading leads to a higher number of amine sites available for CO2 capture, thus increasing the adsorption capacity. worldscientific.comresearchgate.net However, there is an optimal loading beyond which the capacity starts to decrease. worldscientific.comresearchgate.net This decline is often attributed to the agglomeration of TEPA molecules, which can block the pores of the support material and reduce the accessibility of the amine sites to CO2. researchgate.net For example, in one study using pore-expanded KIT-6 as a support, the CO2 adsorption capacity increased as TEPA loading was raised to 35%, reaching a maximum of 2.9 mmol/g, but then likely decreased with further loading. worldscientific.com The structure of the adsorbent, particularly its pore volume and pore size, also plays a crucial role. Supports with larger pore volumes can accommodate higher loadings of TEPA without significant pore blockage, facilitating better CO2 diffusion and interaction with the amine groups. acs.orgacs.orgresearchgate.net

TEPA-Functionalized Solid Sorbents for CO2 Adsorption

Optimization of Amination Reaction Parameters for CO2 Adsorption

The efficiency of TEPA-functionalized adsorbents for CO2 capture is heavily dependent on the optimization of the amination process. Research has focused on maximizing the amine content and its accessibility for CO2 interaction. A study focused on TEPA-containing fibrous adsorbents utilized the Taguchi method to systematically optimize amination reaction parameters, including solvent type, amine to solvent ratio, and reaction time. This optimization led to a significant improvement in the adsorbent's properties.

The optimized process resulted in a 23% higher amination level and a 27% greater TEPA utilization efficiency. Consequently, the CO2 adsorption capacity of the optimized adsorbent was 31.6% greater than that of the adsorbent prepared without optimization. These findings highlight the critical importance of process parameter optimization in developing high-performance CO2 adsorbents.

Table 1: Effect of Amination Optimization on Adsorbent Performance

| Parameter | Improvement |

|---|---|

| Amination Level | 23% higher |

| TEPA Utilization Efficiency | 27% greater |

Mechanisms of CO2 Adsorption and Desorption with TEPA Systems

The mechanism of CO2 adsorption by TEPA-functionalized materials is primarily a chemical process involving acid-base reactions. The primary and secondary amine groups within the TEPA molecule react with CO2 through a zwitterion mechanism to form carbamates mdpi.com. This chemisorption process is highly effective for capturing CO2, even at low concentrations.

Cyclic Stability and Regeneration Performance of TEPA-based Adsorbents

The long-term stability and regenerability of TEPA-based adsorbents are crucial for their practical application in industrial CO2 capture processes. While some studies have reported excellent cyclic stability with no significant loss in adsorption capacity over multiple cycles, others have observed a gradual degradation of the adsorbent.

For instance, a study on TEPA-functionalized mesoporous silica demonstrated a reduction in adsorption capacity of only 2.96% after ten adsorption-desorption cycles mdpi.com. In contrast, other research has reported more substantial capacity reductions for amine-functionalized sorbents, with losses per cycle ranging from -0.3% to 2.2% for TEPA-based materials. The thermal stability of TEPA itself can be a limiting factor, as it can be prone to degradation at the high temperatures required for regeneration. To address this, researchers have explored modifying TEPA with compounds like 1,2-epoxybutane (EB), which has been shown to substantially enhance its thermal stability and, consequently, the long-term cyclic performance of the adsorbent acs.org. One such modified adsorbent showed excellent long-term stability over 10 consecutive adsorption/desorption cycles acs.org.

Table 2: Reported Cyclic Stability of Amine-Based Adsorbents

| Amine | Reported Capacity Loss per Cycle |

|---|---|

| DETA | 1.1% to 5.1% |

| TEPA | -0.3% to 2.2% |

TEPA in Polymer Science and Engineering

TEPA's utility extends significantly into the realm of polymer science, where it functions both as a catalyst and as a building block for functional polymers.

Catalytic Roles of TEPA in Polymer Production

TEPA and its derivatives are widely used as catalysts and curing agents in the production of various polymers. In the manufacturing of epoxy resins, TEPA serves as a hardener. The primary and secondary amine groups of TEPA react with the epoxy groups of the resin, leading to cross-linking and the formation of a rigid, thermoset polymer network threebond.co.jp. The tertiary amines present in some commercial TEPA mixtures can also act as catalysts, accelerating the curing process google.com.

In the production of polyurethane foams, tertiary amine catalysts are crucial for balancing the blowing (water-isocyanate reaction) and gelling (polyol-isocyanate reaction) reactions epo.org. While specific data on TEPA's direct use as a primary catalyst in large-scale polyurethane production is not as prevalent as for other tertiary amines, its amine functionalities make it a relevant compound in this field. The fundamental reactions it can influence are central to the formation of polyurethane structures.

Development of TEPA-Modified Polymers for Specific Functions

The modification of existing polymers with TEPA can impart specific functionalities, opening up new applications, particularly in the biomedical field.

Dual DNA and siRNA Delivery with TEPA-Coated β-Cyclodextrin Nanoparticles

A notable application of TEPA-modified polymers is in the development of non-viral gene delivery vectors. Researchers have successfully synthesized TEPA-coated β-cyclodextrin (TEPA-BCD) nanoparticles for the dual delivery of plasmid DNA (pDNA) and small interfering RNA (siRNA) mdpi.comnih.gov.

The synthesis of these nanoparticles involves a multi-step process. First, the 6-hydroxyl groups of β-cyclodextrin are activated with tosyl chloride. This is followed by a nucleophilic displacement reaction with ethylenediamine (B42938) (EDA). Finally, the EDA-modified β-cyclodextrin is crosslinked with TEPA using glutaraldehyde as a crosslinking agent to form the TEPA-BCD nanoparticles mdpi.com.

These nanoparticles exhibit a positive surface charge, which allows for effective electrostatic interaction with negatively charged nucleic acids like DNA and siRNA mdpi.comnih.gov. Studies have shown that TEPA-BCD nanoparticles can efficiently transfect cells, leading to high gene expression from the delivered plasmid DNA and significant gene silencing from the co-delivered siRNA mdpi.comnih.gov. The internalization of these nanoparticles into cells is mediated by energy-dependent endocytosis mdpi.comnih.gov.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound (B85490) | TEPA |

| Carbon Dioxide | CO2 |

| β-Cyclodextrin | BCD |

| Deoxyribonucleic Acid | DNA |

| Small Interfering Ribonucleic Acid | siRNA |

| Tosyl Chloride | - |

| Ethylenediamine | EDA |

| Glutaraldehyde | - |

| 1,2-epoxybutane | EB |

| Diethylenetriamine (B155796) | DETA |

Cellulose-g-tetraethylenepentamine Imprinted Polymers for Pollutant Removal

A notable advancement in environmental engineering involves the synthesis and application of cellulose-graft-tetraethylenepentamine molecularly imprinted polymers (C-TEPA-MIPs) for the selective removal of pollutants from aqueous solutions. uib.noresearchgate.net These specialized polymers are designed with a dual-function mechanism to target both organic and inorganic contaminants simultaneously.

The synthesis process utilizes 4-nitrophenol (4-NP) as a template molecule to create specific recognition sites within the polymer matrix. uib.nodntb.gov.ua This molecular imprinting technology allows the resulting C-TEPA-MIP adsorbent to selectively capture 4-NP. researchgate.net Concurrently, the abundant amine groups from the grafted TEPA on the polymer's surface act as effective chelating sites for heavy metal ions, such as hexavalent chromium (Cr(VI)). uib.noresearchgate.net

Research findings indicate that the adsorption of 4-NP occurs predominantly at the imprinted sites within the polymer, while Cr(VI) adsorption is primarily attributed to the surface amine groups of TEPA. uib.noresearchgate.net This dual-functionality allows for the simultaneous and selective removal of both pollutants without significant interference from competing adsorption sites. uib.nodntb.gov.ua C-TEPA-MIP has demonstrated higher selectivity for both 4-NP and Cr(VI) compared to non-imprinted polymers. Furthermore, these materials exhibit good stability and can be regenerated and reused, making them a promising candidate for wastewater treatment applications. uib.no

Table 1: Adsorption Characteristics of C-TEPA-MIP

| Pollutant | Adsorption Mechanism | Key Feature |

| 4-Nitrophenol (4-NP) | Molecularly Imprinted Sites | High selectivity and recognition |

| Hexavalent Chromium (Cr(VI)) | Surface Amine Groups of TEPA | Effective chelation of metal ions |

TEPA-Functionalized Polyvinyl Alcohol (PVA) Films for Gas Sensing

TEPA is utilized as a functionalizing agent in the development of eco-friendly gas sensing films based on polyvinyl alcohol (PVA). myu-group.co.jpmyu-group.co.jp These films are designed for the detection of carbon dioxide (CO2), a major greenhouse gas. The process involves immersing a PVA polymer film into a TEPA solution, which introduces amine functional groups onto the film's surface that are capable of adsorbing CO2. myu-group.co.jpmyu-group.co.jp

The sensing mechanism is based on the change in the electrical resistance of the film upon exposure to CO2. myu-group.co.jp The adsorption of CO2 onto the TEPA-functionalized surface modifies the film's properties, leading to a measurable decrease in resistance. myu-group.co.jpmyu-group.co.jp This change is monitored over time to determine the concentration of the gas.

Studies have quantified the relationship between the film's resistance and the duration of CO2 adsorption. The rate of resistance change is most significant within the initial phase of adsorption. myu-group.co.jp This technology offers a low-cost and environmentally friendly alternative for CO2 monitoring applications. myu-group.co.jp

Table 2: Resistance Change in TEPA-Functionalized PVA Film During CO2 Adsorption

| Adsorption Time | Relationship Equation (y = resistance change, x = time) | Rate of Resistance Decrease |

| First 30 minutes | y = -0.038x + 4.02 | Most significant |

| After 30 minutes | y = -0.0023x + 2.52 | Slower rate |

TEPA as an Intermediate and Reagent in Organic Synthesis

In the field of organic chemistry, TEPA is a valuable intermediate and reagent. jebchemicals.com Its distinct chemical properties, stemming from its polyamine structure, make it suitable for a variety of synthetic applications. It is frequently employed as a building block and a catalyst in the production of polymers and other complex organic compounds. jebchemicals.com

Nucleophilic Reactivity of TEPA in Organic Transformations

The chemical utility of TEPA is largely defined by its strong nucleophilic character. jebchemicals.com A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. researchgate.net Like all amines, TEPA possesses a lone pair of electrons on each of its nitrogen atoms, making these sites "electron-rich" and attracted to positively charged or electron-deficient centers in other molecules. libretexts.org

The presence of five nitrogen atoms means TEPA has multiple nucleophilic sites, allowing it to participate in a wide range of organic reactions. This high reactivity is fundamental to its role in processes like polymerization and as a curing agent for epoxy resins, where it reacts with epoxide groups. libretexts.orgwikipedia.org

Synthetic Utility in Specialized Chemical Processes

Beyond general synthesis, TEPA serves critical functions in more specialized chemical processes. Its ability to act as a pentadentate ligand is highly significant in coordination and metal complex chemistry. jebchemicals.comwikipedia.org The multiple amine groups can coordinate with a single metal ion, forming stable chelate complexes. This property is exploited in the creation of various specialized chemical compounds. jebchemicals.com

Additionally, TEPA is utilized as a functional additive in the oil and gas industry. It serves as an effective corrosion inhibitor, protecting metal pipelines and equipment, and also acts as a dispersant to prevent the formation of deposits and blockages in pipelines. jebchemicals.com

Environmental Remediation Applications

The chelating properties of TEPA make it an excellent candidate for environmental remediation, particularly for the removal of heavy metals from contaminated water sources.

Heavy Metal Removal from Aqueous Environments

TEPA has been successfully incorporated into various adsorbent materials to enhance their capacity for capturing heavy metal ions from aqueous solutions. researchgate.net The amine groups within the TEPA molecule have a strong affinity for metal ions and can form stable complexes, effectively sequestering them from the water. niscpr.res.in